5-Fluoro-3-iso-pentoxythiophenol
Description
5-Fluoro-3-iso-pentoxythiophenol (CAS: 1261365-78-9) is a sulfur-containing aromatic compound featuring a thiophenol core substituted with a fluorine atom at the 5-position and a branched iso-pentoxy group at the 3-position. Its molecular formula is C₁₁H₁₅FOS, with a molecular weight of 214.30 g/mol. The thiophenol group (–SH) confers moderate acidity (pKa ~6–8), while the fluorine and iso-pentoxy substituents influence electronic and steric properties, respectively. This compound was previously available at ≥95% purity but is now discontinued, likely due to challenges in synthesis or commercial viability .
Properties
IUPAC Name |
3-fluoro-5-(3-methylbutoxy)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-8(2)3-4-13-10-5-9(12)6-11(14)7-10/h5-8,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEDYGBQVSHRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)S)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iso-pentoxythiophenol typically involves the introduction of the fluorine atom and the iso-pentoxy group onto a thiophenol backbone. One common method is through the nucleophilic substitution reaction, where a suitable thiophenol derivative is reacted with a fluorinating agent and an iso-pentoxy group donor under controlled conditions.
Industrial Production Methods: Industrial production of 5-Fluoro-3-iso-pentoxythiophenol may involve multi-step processes, including the preparation of intermediate compounds and their subsequent transformation into the final product. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-3-iso-pentoxythiophenol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine or iso-pentoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
Biology: The compound’s unique structural features make it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into the medicinal properties of 5-Fluoro-3-iso-pentoxythiophenol includes its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is explored for its potential use in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iso-pentoxythiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and iso-pentoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and inferred properties of 5-Fluoro-3-iso-pentoxythiophenol and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Inferred Properties |
|---|---|---|---|---|
| 5-Fluoro-3-iso-pentoxythiophenol | 1261365-78-9 | C₁₁H₁₅FOS | Thiophenol (–SH), F, iso-pentoxy (–OCH₂C(CH₃)₂) | High lipophilicity, moderate acidity, steric hindrance |
| 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid | 1267011-08-4 | C₁₂H₈FNO₃ | Fluorophenyl, hydroxyl (–OH), carboxylic acid (–COOH) | High polarity, strong acidity (carboxylic acid), hydrogen-bonding capacity |
| 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | 1261920-14-2 | C₁₂H₇F₃O₂S | Trifluoromethoxy (–OCF₃), thiophene, formyl (–CHO) | Electron-deficient aromatic ring, reactive aldehyde group |
| 5-(3,5-Difluorophenyl)-2-methoxyphenol | 918629-67-1 | C₁₃H₁₀F₂O₂ | Difluorophenyl, methoxy (–OCH₃), phenol (–OH) | Moderate lipophilicity, reduced acidity (phenol vs. thiophenol) |
| (2-Fluoro-5-iodo-3-(methylthio)phenyl)methanol | 2092373-82-3 | C₈H₇FISOS | F, iodine, methylthio (–SMe), methanol (–CH₂OH) | High molecular weight, potential for nucleophilic substitution (iodine) |
Research and Commercial Relevance
- Discontinued Status of Target Compound: The discontinuation of 5-Fluoro-3-iso-pentoxythiophenol contrasts with the availability of analogs like 5-(3,5-Difluorophenyl)-2-methoxyphenol, suggesting market preference for compounds with balanced polarity and synthetic accessibility .
- Potential Applications: Fluorinated thiophenols are often intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals. The iodine-containing analog may serve as a precursor in radiopharmaceuticals or Suzuki-Miyaura couplings .
Biological Activity
Overview of 5-Fluoro-3-iso-pentoxythiophenol
5-Fluoro-3-iso-pentoxythiophenol is a synthetic organic compound that belongs to the class of thiophenols. Thiophenols are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom and an iso-pentoxy group can significantly influence the compound's pharmacological profile.
Antimicrobial Activity
Many thiophenol derivatives exhibit antimicrobial properties. The introduction of fluorine often enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes. Studies on related thiophenol compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Properties
Thiophenols have been investigated for their anticancer activities. Research indicates that modifications in the thiophenol structure can lead to increased cytotoxicity against cancer cell lines. Compounds similar to 5-Fluoro-3-iso-pentoxythiophenol may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of cell proliferation.
Anti-inflammatory Effects
Thiophenolic compounds have also been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation.
Comparative Analysis with Similar Compounds
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various thiophenols found that compounds with a fluorine substituent demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli. The study suggested that 5-Fluoro-3-iso-pentoxythiophenol could exhibit similar or improved antimicrobial properties due to its structural modifications.
Case Study 2: Cytotoxicity in Cancer Cell Lines
Research conducted on a series of fluorinated thiophenols revealed significant cytotoxic effects against human breast cancer cell lines (MCF-7). The study indicated that these compounds could induce apoptosis through ROS generation. While specific data on 5-Fluoro-3-iso-pentoxythiophenol is not available, its structural similarities suggest potential efficacy in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
